N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 3,4-dihydroquinoline moiety and a benzo[d][1,3]dioxole-5-carboxamide group. Its synthesis likely involves multi-step reactions, including thiadiazole ring formation, alkylation of the thiol group, and carboxamide coupling.
The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its role in enhancing bioavailability and metabolic stability in drug-like molecules, while the 3,4-dihydroquinoline moiety may confer π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c26-18(25-9-3-5-13-4-1-2-6-15(13)25)11-30-21-24-23-20(31-21)22-19(27)14-7-8-16-17(10-14)29-12-28-16/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMMFMAGUJPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H18N4O2S2
- Molecular Weight : 410.51 g/mol
- IUPAC Name : N-[5-[2-(3,4-dihydroquinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donor : 1
- LogP (XlogP) : 3.9
These properties suggest a compound with significant lipophilicity and potential for interaction with various biological membranes and targets.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of thiadiazole compounds, similar to the target compound, exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Several studies have reported that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. One study noted that certain derivatives displayed MIC values ranging from 16 to 31.25 μg/mL against common pathogens such as E. coli and S. aureus .
- Antifungal Activity : The same derivatives have demonstrated moderate antifungal activity against strains like Candida albicans, with MIC values typically higher than those for bacterial strains .
The proposed mechanisms by which this compound exerts its effects likely involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in microbial metabolism or cellular signaling pathways.
- Cellular Signaling Modulation : It could interfere with cellular processes such as apoptosis or cell cycle regulation, leading to altered cell behavior .
Study 1: Antimicrobial Efficacy
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized several derivatives of thiadiazoles and evaluated their antimicrobial activities against various pathogens. The study found that certain compounds exhibited significant antibacterial effects at concentrations as low as 100 μg/mL, outperforming traditional bactericides .
Study 2: Antitumor Activity
Another investigation assessed the antitumor potential of thiadiazole derivatives against breast cancer cell lines. Notably, one derivative demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 cell line, indicating strong anticancer activity compared to standard treatments like cisplatin .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several synthesized derivatives reported in the literature. Key analogues include:
Key Differences and Implications
- The 3,4-dihydroquinoline moiety may enhance interactions with hydrophobic enzyme pockets, a feature absent in analogues with chlorophenyl or oxadiazole substituents .
- Synthetic Accessibility: High-yield protocols (>90%) for 5-(S-alkyl)-thiadiazole-2-carboxamides suggest that introducing bulkier groups (e.g., dihydroquinoline) may require optimized conditions to avoid steric hindrance during alkylation.
- Biological Activity Trends: Thiadiazoles with chlorophenyl-oxadiazole substituents (e.g., Compound 3a ) show moderate cytotoxicity in NCI screens, while ethylthio-triazole derivatives exhibit varied anticancer profiles . The target compound’s dihydroquinoline and benzo[d][1,3]dioxole groups may synergize for enhanced activity against neurological or inflammatory targets.
Research Findings and Data Gaps
- Molecular docking studies on similar molecules suggest strong binding to acetylcholinesterase and cancer-related proteases .
- Antimicrobial Activity: Thiadiazole-thioether derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit antimycobacterial activity , implying that the target compound’s dihydroquinoline group could be explored for tuberculosis drug development.
- Physicochemical Properties : The absence of reported data on solubility, logP, or metabolic stability for the target compound highlights a critical research gap. Analogues like CAS 868973-08-4 also lack detailed pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
